molecular formula C18H23ClN6O2 B3020124 5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide CAS No. 2034419-68-4

5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B3020124
CAS No.: 2034419-68-4
M. Wt: 390.87
InChI Key: ZZSCTIGBSKCZMF-UHFFFAOYSA-N
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Description

5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide is a synthetic small molecule built around a 1,3,5-triazine core, a privileged scaffold renowned for its diverse biological activities. The structure incorporates multiple nitrogen-containing heterocycles, including a pyrrolidine and a dimethylamino group, which are known to influence the compound's electronic properties, solubility, and binding affinity. This molecular architecture makes it a valuable intermediate for the synthesis of more complex bioactive molecules and a candidate for probing biological pathways. Researchers can utilize this compound in various applications, including medicinal chemistry and drug discovery programs. Its structure suggests potential for investigation as a building block in the development of novel therapeutic agents, given that 1,3,5-triazine derivatives have been extensively studied for antibacterial, anticancer, and anti-HIV activities (PMC Disclaimer. 2023). This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should conduct all necessary safety assessments and structure-activity relationship (SAR) studies to fully elucidate its properties and potential.

Properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-24(2)17-21-15(22-18(23-17)25-8-4-5-9-25)11-20-16(26)13-10-12(19)6-7-14(13)27-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSCTIGBSKCZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23ClN6O2C_{18}H_{23}ClN_{6}O_{2} with a molecular weight of 390.87 g/mol. The compound features a chloro group, a methoxy group, and a triazine moiety, which are believed to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of cancer research. It exhibits significant antiproliferative effects against various cancer cell lines.

The compound's mechanism of action involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. Notably, it has shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is vital in many cancers.

Antiproliferative Effects

Research has demonstrated that this compound exhibits potent antiproliferative activity across several cancer cell lines:

Cell Line GI50 (nM) Reference
MCF-7 (breast cancer)31
A549 (lung cancer)36
HT-29 (colon cancer)48
MDA-MB-23154

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The lower the GI50 value, the more potent the compound is against that particular cell line.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various derivatives of 5-chloro compounds showed that those with specific substitutions on the phenyl ring exhibited enhanced activity. For instance, compounds with p-pyrrolidine substitutions demonstrated significant antiproliferative effects compared to unsubstituted analogs .
  • Comparison with Standard Treatments : In comparative studies against established treatments like erlotinib, this compound showed comparable or superior efficacy in inhibiting cancer cell proliferation .
  • Mechanistic Insights : Further investigation into the compound's mechanism revealed that it induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This dual action enhances its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide exhibit promising anticancer properties. For instance, derivatives of triazine compounds have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. A study demonstrated that triazine-based compounds could effectively induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins .

Antimicrobial Properties
The compound may also possess antimicrobial properties. Triazine derivatives have been investigated for their efficacy against various bacterial strains. A notable study highlighted the antibacterial activity of similar compounds against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a potential application in developing new antibiotics .

Agricultural Science

Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide formulation. Triazine derivatives are well-known for their herbicidal activity against broadleaf weeds. Research has shown that modifying the triazine core can enhance selectivity and efficacy against target weed species while minimizing phytotoxicity to crops .

Pesticidal Applications
In addition to herbicides, this compound may be explored as a pesticide. Studies have indicated that certain triazine derivatives can disrupt the nervous system of pests, providing a mechanism for pest control in agricultural settings. This application is particularly relevant in integrated pest management strategies aimed at reducing chemical inputs while maintaining crop yields .

Biochemical Research

Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in biochemical research. Enzyme inhibition studies using triazine derivatives have shown that they can effectively inhibit key enzymes involved in metabolic pathways. For example, research has demonstrated that certain modifications to the triazine structure can enhance binding affinity to target enzymes such as protein kinases, which are crucial in various signaling pathways .

Drug Delivery Systems
Recent advancements have also investigated the use of this compound in drug delivery systems. The compound's chemical properties allow it to be incorporated into nanoparticles for targeted drug delivery applications. Studies have shown that such systems can improve the bioavailability and therapeutic efficacy of poorly soluble drugs .

Data Summary Table

Application Area Potential Uses Key Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against resistant bacterial strains
Agricultural ScienceHerbicidesEnhances selectivity against broadleaf weeds
PesticidesDisrupts pest nervous systems for control
Biochemical ResearchEnzyme inhibitorsInhibits key metabolic enzymes
Drug delivery systemsImproves bioavailability of drugs through nanoparticles

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on pyrazole-carboxamide derivatives (e.g., compounds 3a–3p ) rather than triazine-benzamide analogs. Despite structural differences, key comparisons can be drawn based on synthetic methodologies, substituent effects, and physicochemical properties:

Substituent Effects on Physicochemical Properties

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Formula
3a Phenyl, Phenyl 133–135 68 C21H15ClN6O
3b 4-Chlorophenyl, Phenyl 171–172 68 C21H14Cl2N6O
3c Phenyl, p-Tolyl 123–125 62 C22H17ClN6O
3d 4-Fluorophenyl, Phenyl 181–183 71 C21H14ClFN6O
Target Compound Triazine-based substituents N/A N/A C18H22ClN7O2
  • Melting Points : Pyrazole derivatives (3a–3d ) exhibit melting points between 123–183°C, influenced by halogen substituents (e.g., 3b and 3d with Cl/F show higher melting points due to increased polarity). The target compound’s melting point is unreported but may follow similar trends.

Structural and Functional Differences

  • Substituent Diversity: The triazine’s dimethylamino and pyrrolidinyl groups may improve solubility and pharmacokinetic profiles compared to the pyrazole’s cyano and aryl substituents.

Limitations of Available Evidence

Further studies are required to evaluate its synthesis, stability, and bioactivity relative to pyrazole derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via multi-step reactions involving triazine core functionalization. Key steps include:

  • Step 1 : Chlorination and substitution of the triazine ring using 5-chloro-1,2,3-dithiazolium salts to introduce pyrrolidine and dimethylamino groups .
  • Step 2 : Coupling of the triazine intermediate with 2-methoxy-5-chlorobenzamide via reductive amination or nucleophilic substitution .
  • Optimization : Use HPLC to monitor intermediate purity (≥95%) and adjust solvents (e.g., dichloromethane/ethyl acetate mixtures) to reduce steric hindrance. Reaction temperatures should be maintained at 50–60°C to balance kinetics and decomposition .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino δ ~2.8 ppm, pyrrolidine δ ~1.8–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+: 462.18; observed: 462.19 ± 0.02) .
  • HPLC-PDA : Use C18 columns (ACN/water gradient, 0.1% formic acid) to assess purity (>98%) and detect byproducts (retention time: 12.3 min) .

Q. How should researchers design initial pharmacological screening assays for this compound?

Methodological Answer:

  • In Vitro Binding Assays : Screen against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization (IC₅₀ determination) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with positive controls (e.g., doxorubicin) and SEM for error margins (P < 0.001) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., 0.5–5 µM discrepancies) and normalize data using standardized controls (e.g., staurosporine for kinase assays) .
  • Dose-Response Reproducibility : Validate results in triplicate with independent cell batches and adjust for batch-specific factors (e.g., passage number, media composition) .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (resolution ≤2.0 Å) to identify binding pocket interactions (e.g., hydrogen bonds with methoxy groups) .

Q. What experimental approaches are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Environmental Persistence : Use EPI Suite models to predict biodegradation (e.g., t₁/₂ >60 days indicates recalcitrance) .
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀ determination) under OECD 202 guidelines .

Q. How can analytical methods be optimized to detect trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Employ MRM mode for impurities (e.g., dechlorinated byproduct m/z 428.15) with detection limits ≤0.1% .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified pyrrolidine (e.g., piperidine) or methoxy groups (e.g., ethoxy) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electrostatic fields with activity (cross-validated q² >0.5) .

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